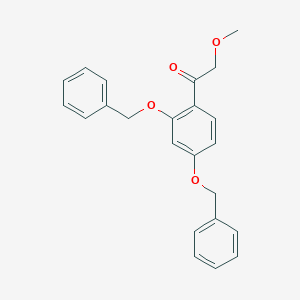
Bis(triethoxysilylmethyl)amine
Overview
Description
Bis(triethoxysilylmethyl)amine is an organosilicon compound with the molecular formula C14H35NO6Si2 It is characterized by the presence of two triethoxysilyl groups attached to a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(triethoxysilylmethyl)amine typically involves the reaction of triethoxysilane with an amine precursor under controlled conditions. One common method is the hydrolysis and condensation of trialkoxysilane monomers in the presence of an acid or base catalyst. The reaction can be represented as follows:
(R′O)3SiCH2NH2+(R′O)3SiCH2Cl→(R′O)3SiCH2NHCH2Si(OR′)3+HCl
where (R’) represents the ethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolytic polycondensation reactions. The use of catalysts such as ammonium fluoride can enhance the yield and efficiency of the reaction. The reaction conditions, including temperature, solvent, and mixing time, are optimized to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Bis(triethoxysilylmethyl)amine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water and acid or base catalysts.
Condensation: Silanol groups and heat.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed:
Hydrolysis: Silanol derivatives.
Condensation: Polysiloxanes.
Substitution: Alkylated amines.
Scientific Research Applications
Bis(triethoxysilylmethyl)amine has a wide range of applications in scientific research:
Materials Science: It is used in the synthesis of hybrid organic-inorganic materials, such as polysilsesquioxanes, which are employed as fillers, bulk gels, and separation membranes.
Biology and Medicine: this compound is explored for its potential in drug delivery systems and as a component in biomedical devices due to its biocompatibility and functionalizability.
Mechanism of Action
The mechanism of action of bis(triethoxysilylmethyl)amine involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can interact with various molecular targets, including metal surfaces and organic substrates, through hydrogen bonding and covalent interactions. The compound’s reactivity is primarily driven by the presence of the triethoxysilyl groups, which facilitate the formation of stable siloxane bonds.
Comparison with Similar Compounds
Bis(trimethylsilyl)amine:
Bis(trimethoxysilylpropyl)amine: This compound contains trimethoxysilyl groups and a propyl linker, differing from bis(triethoxysilylmethyl)amine in both the alkoxy groups and the linker.
Uniqueness: this compound is unique due to its triethoxysilyl groups, which provide enhanced reactivity and versatility in forming siloxane networks. This makes it particularly useful in applications requiring strong adhesion and durable coatings.
Properties
IUPAC Name |
1-triethoxysilyl-N-(triethoxysilylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H35NO6Si2/c1-7-16-22(17-8-2,18-9-3)13-15-14-23(19-10-4,20-11-5)21-12-6/h15H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWKBIVCHPPAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H35NO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621220 | |
| Record name | 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17907-63-0 | |
| Record name | 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


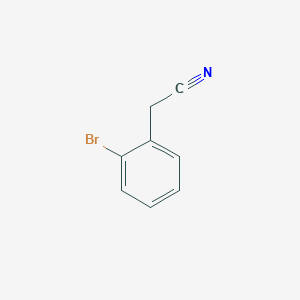
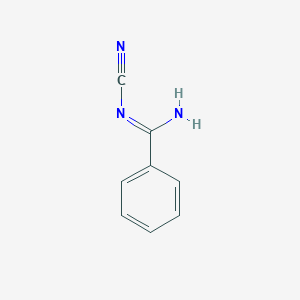
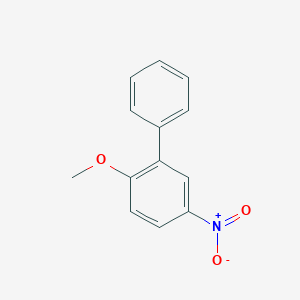

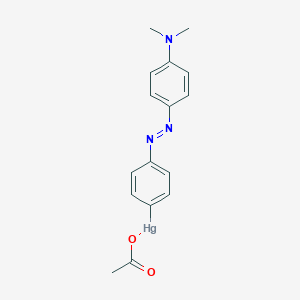
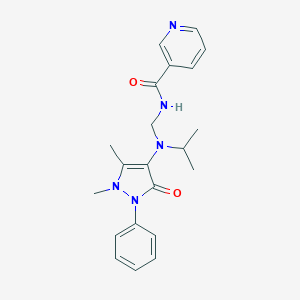


![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
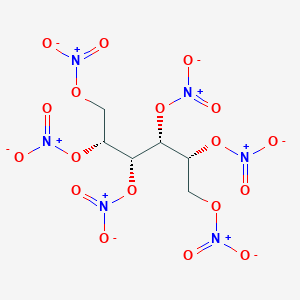
![7,12-dimethylbenzo[a]anthracene-5,6-diol](/img/structure/B96495.png)

